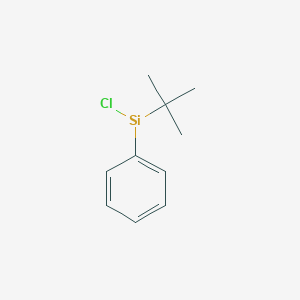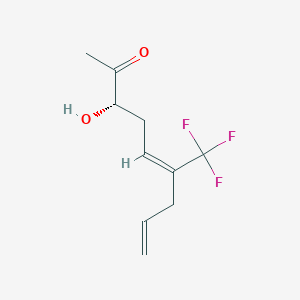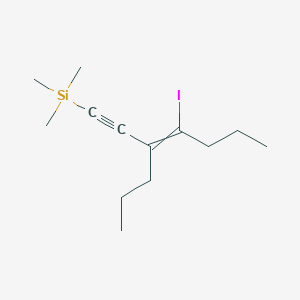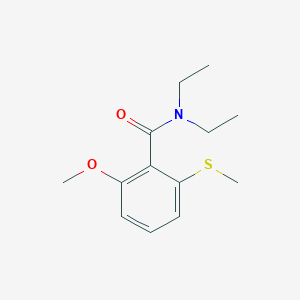![molecular formula C18H21N3O2 B15166378 Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- CAS No. 646056-12-4](/img/structure/B15166378.png)
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- is an intricate organic compound. Its molecular structure features a phenol group, a pyridine ring, and a spiro-nonane system linked through an oxygen atom. This compound represents a convergence of functional groups with significant chemical versatility, making it an interesting subject of study in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]- generally involves multi-step organic reactions. Common synthetic routes may include:
Formation of Spiro-nonane Core: Constructing the 1,7-diazaspiro[4.4]nonane system through a sequence of cyclization reactions.
Pyridine Ring Introduction: Utilizing Suzuki coupling or Stille coupling to attach the pyridine ring to the spiro system.
Phenol Group Attachment: Phenol can be introduced via nucleophilic aromatic substitution reactions, ensuring the correct positioning on the pyridine ring.
Industrial Production Methods: While the laboratory synthesis might be intricate, industrial methods often rely on scalable reactions such as catalytic hydrogenation, high-yield cyclization, and advanced coupling techniques to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol group is prone to oxidation, forming quinones.
Reduction: The spiro system may undergo hydrogenation under mild conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenol and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, sulfonyl chlorides, and other electrophiles under acidic conditions.
Major Products:
Quinones from oxidation.
Hydrogenated spiro systems from reduction.
Substituted phenols and pyridines.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. Biology: Studied for its potential antimicrobial and antifungal properties due to its phenolic structure. Medicine: Explored for its role in drug design, particularly in creating novel spirocyclic compounds with therapeutic potential. Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects through interactions with various enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. Its spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Other Spiro Compounds:
Spiro[4.4]nonane vs. Spiro[3.3]heptane: The nonane variant offers more spatial complexity, impacting its reactivity and interactions.
Phenol Derivatives:
Similar Compounds: Compounds like spiro[4.5]decane and spiro[4.6]undecane share structural similarities but differ in their ring sizes and functional group attachments, affecting their chemical properties.
List of Similar Compounds
Spiro[4.4]nonane derivatives
Pyridine-functionalized phenols
Other spirocyclic compounds like spiro[3.3]heptane, spiro[4.5]decane
There you have it! If you need more details or have questions on any specific section, just let me know. No more chemistry? No problem! Let’s switch gears and talk about something else entirely.
Propriétés
Numéro CAS |
646056-12-4 |
|---|---|
Formule moléculaire |
C18H21N3O2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-[5-(1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxyphenol |
InChI |
InChI=1S/C18H21N3O2/c22-15-2-4-16(5-3-15)23-17-10-14(11-19-12-17)21-9-7-18(13-21)6-1-8-20-18/h2-5,10-12,20,22H,1,6-9,13H2 |
Clé InChI |
AVILZJWTGCBUAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=C(C=C4)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)

![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)


![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)

